methyl 3-iodo-1-propyl-1H-pyrazole-5-carboxylate methyl 3-iodo-1-propyl-1H-pyrazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 2226182-03-0
VCID: VC7129954
InChI: InChI=1S/C8H11IN2O2/c1-3-4-11-6(8(12)13-2)5-7(9)10-11/h5H,3-4H2,1-2H3
SMILES: CCCN1C(=CC(=N1)I)C(=O)OC
Molecular Formula: C8H11IN2O2
Molecular Weight: 294.092

methyl 3-iodo-1-propyl-1H-pyrazole-5-carboxylate

CAS No.: 2226182-03-0

Cat. No.: VC7129954

Molecular Formula: C8H11IN2O2

Molecular Weight: 294.092

* For research use only. Not for human or veterinary use.

methyl 3-iodo-1-propyl-1H-pyrazole-5-carboxylate - 2226182-03-0

Specification

CAS No. 2226182-03-0
Molecular Formula C8H11IN2O2
Molecular Weight 294.092
IUPAC Name methyl 5-iodo-2-propylpyrazole-3-carboxylate
Standard InChI InChI=1S/C8H11IN2O2/c1-3-4-11-6(8(12)13-2)5-7(9)10-11/h5H,3-4H2,1-2H3
Standard InChI Key YPZDNSLXGUWRLE-UHFFFAOYSA-N
SMILES CCCN1C(=CC(=N1)I)C(=O)OC

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

Methyl 3-iodo-1-propyl-1H-pyrazole-5-carboxylate belongs to the pyrazole family, heterocyclic compounds known for their diverse biological and chemical applications. The compound’s IUPAC name is methyl 5-iodo-2-propylpyrazole-3-carboxylate, reflecting its substitution pattern. Key structural parameters include:

PropertyValueSource
Molecular FormulaC8H11IN2O2\text{C}_8\text{H}_{11}\text{IN}_2\text{O}_2
Molecular Weight294.092 g/mol
CAS Number2226182-03-0
Boiling Point319.5±22.0 °C (predicted)
Density1.75±0.1 g/cm³ (predicted)
LogP (Partition Coefficient)-0.05 (similar analogs)

The iodine atom at the 3-position introduces steric bulk and electronic effects, influencing reactivity in cross-coupling reactions. The methyl ester group enhances solubility in organic solvents, facilitating purification and subsequent transformations .

Synthesis and Regioselective Formation

Synthetic Pathways

The synthesis of methyl 3-iodo-1-propyl-1H-pyrazole-5-carboxylate typically involves multi-step reactions starting from pyrazole precursors. A regiocontrolled methodology, as described by Oliveira et al. (2023), utilizes trichloromethyl enones and hydrazines to construct the pyrazole core . For this compound, the proposed route includes:

  • Iodination: Introduction of iodine via electrophilic substitution or metal-catalyzed coupling.

  • Alkylation: Propyl group addition at the 1-position using alkyl halides or Mitsunobu conditions.

  • Esterification: Methyl ester formation at the 5-position using methanol under acidic or basic conditions .

A critical factor is regioselectivity. Using arylhydrazine hydrochlorides favors 1,3-substitution, while free hydrazines yield 1,5-regioisomers . For example, reacting trichloromethyl enones with propylhydrazine in methanol could selectively produce the 1-propyl-5-carboxylate derivative, followed by iodination at the 3-position .

Mechanistic Insights

The reaction mechanism involves cyclocondensation of hydrazines with enones, followed by methanolysis of the trichloromethyl group (Figure 1) :

Enone+HydrazinePyrazoline IntermediateTrichloromethyl PyrazoleMeOHCarboxyalkyl Pyrazole\text{Enone} + \text{Hydrazine} \rightarrow \text{Pyrazoline Intermediate} \rightarrow \text{Trichloromethyl Pyrazole} \xrightarrow{\text{MeOH}} \text{Carboxyalkyl Pyrazole}

Iodination likely occurs via electrophilic aromatic substitution, where iodine substitutes a hydrogen atom ortho or para to the electron-withdrawing ester group.

Physicochemical Properties and Stability

Thermal and Solubility Profiles

Predicted properties include a boiling point of 319.5°C and density of 1.75 g/cm³, suggesting moderate volatility and high stability under standard conditions . The compound’s solubility in organic solvents (e.g., dichloromethane, ethyl acetate) is higher than in water due to the hydrophobic propyl and ester groups.

Reactivity and Functional Group Transformations

The iodine substituent enables participation in Ullmann, Suzuki, and Sonogashira cross-coupling reactions to form biaryl or alkynyl derivatives. The methyl ester can be hydrolyzed to the carboxylic acid under basic conditions, enabling further functionalization . For example:

RCOOCH3NaOHRCOONa++CH3OH\text{RCOOCH}_3 \xrightarrow{\text{NaOH}} \text{RCOO}^- \text{Na}^+ + \text{CH}_3\text{OH}

Applications in Pharmaceutical and Material Science

Drug Discovery and Bioactive Molecules

Pyrazole derivatives are explored for anti-inflammatory, antimicrobial, and anticancer activities. For instance, celecoxib, a 1,5-diarylpyrazole, is a COX-2 inhibitor . Methyl 3-iodo-1-propyl-1H-pyrazole-5-carboxylate’s iodine and ester groups make it a candidate for developing radiopharmaceuticals or iodinated contrast agents.

Agrochemicals and Materials

In agrochemistry, halogenated pyrazoles serve as intermediates for herbicides and pesticides. The iodine atom’s electronegativity enhances binding to biological targets, while the ester group improves bioavailability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator